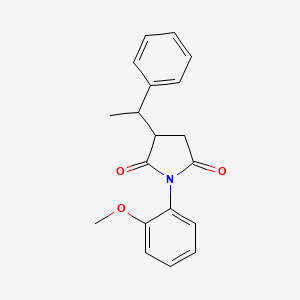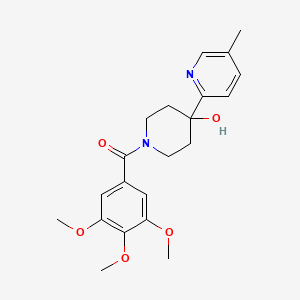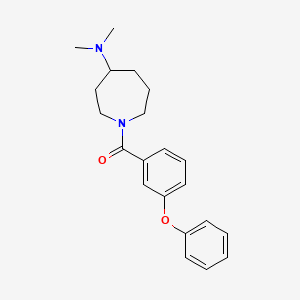
1-(2-methoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as methoxyketamine, is a novel dissociative anesthetic drug that has gained significant attention in recent years due to its unique pharmacological properties. Methoxyketamine is structurally similar to ketamine, a well-known anesthetic drug, but with a methoxy group attached to the phenyl ring. This modification has resulted in altered pharmacological properties, making methoxyketamine a promising candidate for further research.
作用机制
Methoxyketamine is believed to exert its pharmacological effects through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By inhibiting the NMDA receptor, methoxyketamine is thought to enhance the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
Biochemical and Physiological Effects:
Methoxyketamine has been shown to have a variety of biochemical and physiological effects, including increased BDNF expression, increased synaptic plasticity, and enhanced neuroprotection. Additionally, methoxyketamine has been found to exhibit anti-inflammatory effects, which may contribute to its potential use in treating inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
Methoxyketamine has several advantages for use in laboratory experiments, including its rapid onset of action, long duration of action, and lack of psychotomimetic effects. However, its relatively new status as a research chemical means that there is limited information available on its safety and toxicity, which may pose a limitation for some experiments.
未来方向
There are several potential future directions for research on methoxyketamine, including further investigation of its antidepressant effects, its potential use in treating inflammatory disorders, and its potential for use in combination with other drugs to enhance therapeutic efficacy. Additionally, further research is needed to fully understand the safety and toxicity profile of methoxyketamine, particularly with regard to long-term use.
合成方法
Methoxyketamine can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with phenylacetone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-methoxyphenylacetic acid with 1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride, followed by cyclization with phosgene.
科学研究应用
Methoxyketamine has been studied extensively for its potential use in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, methoxyketamine was found to exhibit rapid and sustained antidepressant effects, with no signs of psychotomimetic effects.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(14-8-4-3-5-9-14)15-12-18(21)20(19(15)22)16-10-6-7-11-17(16)23-2/h3-11,13,15H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOEVDSZUSTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
![5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5308982.png)
![1-(2-furoyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5308989.png)

![2-ethyl-7-(isoxazol-3-ylcarbonyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5309011.png)
![7-(2,5-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309014.png)
![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)

![N-(cyclopropylmethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5309041.png)